

Tebuconazole-d6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tebuconazole-d6	
Cat. No.:	B15562367	Get Quote

This technical guide provides an in-depth overview of **Tebuconazole-d6**, a deuterated analog of the broad-spectrum triazole fungicide, Tebuconazole. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, analytical applications, and pertinent biological pathways.

Core Chemical and Physical Data

Tebuconazole-d6 is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Tebuconazole in various matrices. The deuterium labeling provides a distinct mass signature for mass spectrometry-based methods, without altering its chemical behavior.

Property	Value	Source(s)
CAS Number	2242739-42-8	[1]
Molecular Formula	C16H16D6CIN3O	[2]
Molecular Weight	313.85 g/mol	[1]
Alternate CAS Number	1219794-81-6	[3]
Alternate Molecular Weight	313.86 g/mol	[2][3]

Analytical Applications and Experimental Protocols



Tebuconazole-d6 is a critical component in the development and validation of robust analytical methods for detecting and quantifying Tebuconazole residues in environmental and biological samples. Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocol: Quantification of Tebuconazole in Soil by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tebuconazole in soil, utilizing **Tebuconazole-d6** as an internal standard.

- 1. Sample Preparation and Extraction:
- A known mass of soil sample is subjected to microwave extraction with a 7:3 (v/v) methanol:water solution.
- The resulting extract is then amended with a known concentration of Tebuconazole-d6
 internal standard solution.
- The extract is evaporated to dryness and reconstituted in a solution of water:acetonitrile containing acetic acid[4].
- 2. LC-MS/MS Analysis:
- The reconstituted sample is injected into an LC-MS/MS system.
- Chromatographic separation is achieved on a C18 column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Tebuconazole and **Tebuconazole-d6**[4] [5].
- 3. Quantification:
- The concentration of Tebuconazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known



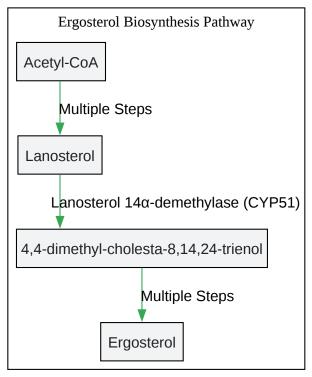
concentrations of Tebuconazole and a constant concentration of Tebuconazole-d6.

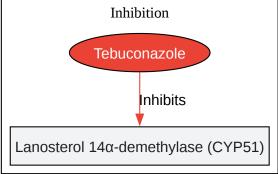
Biological Activity and Signaling Pathways

The biological activity of **Tebuconazole-d6** is considered identical to that of Tebuconazole. The primary mechanism of action for Tebuconazole is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. In mammalian systems, Tebuconazole has been shown to induce cellular stress and apoptosis.

Inhibition of Fungal Ergosterol Biosynthesis

Tebuconazole targets and inhibits the enzyme lanosterol 14α -demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol[6]. This disruption of the sterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.





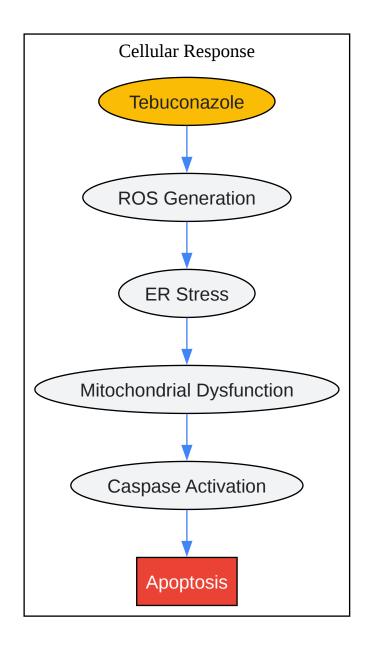


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Tebuconazole's inhibition of the fungal ergosterol biosynthesis pathway.

Induction of Apoptosis in Mammalian Cells

In mammalian cells, Tebuconazole has been demonstrated to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress[7]. This leads to the activation of pro-apoptotic proteins and ultimately, programmed cell death.



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Signaling pathway of Tebuconazole-induced apoptosis in mammalian cells.

Experimental Workflow for Analytical Method Development

The development of a quantitative analytical method for Tebuconazole using **Tebuconazole-d6** as an internal standard follows a structured workflow to ensure accuracy, precision, and reliability.



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Workflow for analytical method development using an internal standard.

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